molecular formula C11H19F3N2O B1477496 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine CAS No. 2097998-46-2

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Cat. No. B1477496
CAS RN: 2097998-46-2
M. Wt: 252.28 g/mol
InChI Key: YIFIDYGEUATJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Scientific Research Applications

Drug Development

The unique structure of “4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine” allows for exploration in drug development. Trifluoromethyl-containing compounds have been widely used in the pharmaceutical industry due to their unique physicochemical properties . For example, trifluoromethyl-substituted heteroarenes have been used in the synthesis of the COX-2 selective, nonsteroidal anti-inflammatory drug Celebrex (celecoxib) .

Catalysis

The trifluoromethyl group in “4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine” could potentially be used in catalysis. Trifluoromethyl groups have been known to influence the reactivity of molecules, making them useful in various catalytic processes .

Agrochemicals

Trifluoromethylpyridines, which share some structural similarities with “4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine”, have been used extensively in the agrochemical industry . They are used in the protection of crops from pests .

Veterinary Medicine

Trifluoromethyl-containing compounds have also found applications in veterinary medicine . The unique properties of these compounds could potentially make “4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine” useful in this field as well.

Organic Synthesis

“4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine” could potentially be used as a building block in organic synthesis . The presence of both ethoxy and trifluoromethyl groups could allow for a variety of reactions, leading to the synthesis of a wide range of organic compounds .

properties

IUPAC Name

4-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O/c1-2-17-10(11(12,13)14)7-16(8-10)9-3-5-15-6-4-9/h9,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFIDYGEUATJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C2CCNCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine
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